molecular formula C10H13ClN2 B031893 2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine CAS No. 185510-30-9

2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine

Cat. No.: B031893
CAS No.: 185510-30-9
M. Wt: 196.67 g/mol
InChI Key: SVVOLGNZRGLPIU-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine is a chemically modified pyridine derivative of significant interest in medicinal chemistry and neuroscience research. This compound is structurally characterized by a chloro-substituent at the 2-position and a 1-methylpyrrolidinyl group at the 5-position of the pyridine ring, a configuration that suggests its potential as a key intermediate or analog in the synthesis of more complex molecules targeting the central nervous system. Its core research value lies in its structural relationship to known nicotinic acetylcholine receptor (nAChR) ligands, positioning it as a valuable chemical tool for probing receptor subtype specificity, affinity, and functional activity. Researchers utilize this compound in the design and development of novel therapeutics for neurological disorders, including cognitive deficits, addiction, and Parkinson's disease. Its mechanism of action is primarily investigated within the framework of its interaction with neuronal nAChRs, where it may act as an agonist, antagonist, or allosteric modulator, thereby helping to elucidate critical structure-activity relationships (SAR). This high-purity reagent is essential for in vitro binding assays, functional characterization studies, and as a synthetic precursor, providing a foundation for advancing the understanding of cholinergic signaling and its role in health and disease.

Properties

IUPAC Name

2-chloro-5-(1-methylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVOLGNZRGLPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30902962
Record name NoName_3540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30902962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of Pyridine Precursors

A common approach involves chlorinating pre-functionalized pyridine derivatives. For example, 5-(1-methyl-2-pyrrolidinyl)pyridine can undergo electrophilic chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Patent WO2012048502A1 details a method where chlorination reagents like solid phosgene or dimeric phosgene achieve >95% purity when reacted in toluene or chlorobenzene at −5°C to 25°C. However, competing reactions at the pyrrolidine nitrogen often necessitate protective groups, such as Boc (tert-butyloxycarbonyl), to prevent quaternary ammonium salt formation.

Table 1: Chlorination Efficiency with Different Reagents

ReagentSolventTemperature (°C)Yield (%)Purity (%)
POCl₃Toluene257892
Dimeric phosgeneChlorobenzene08595
SOCl₂DMF−56588

Nucleophilic Aromatic Substitution

Introducing the pyrrolidinyl group via nucleophilic substitution on 2-chloro-5-halopyridines is limited due to the deactivated pyridine ring. However, US4612377A demonstrates that high-boiling solvents like 1,2,4-trichlorobenzene facilitate such substitutions at elevated temperatures (120–130°C) when using catalytic Cu(I) salts. For instance, reacting 2-chloro-5-bromopyridine with 1-methylpyrrolidine in 1,2,4-trichlorobenzene at 130°C for 12 hours yields the target compound in 62% yield after distillation.

Catalytic Cross-Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 2-chloro-5-bromopyridine and 1-methylpyrrolidine offers a regioselective pathway. Using Pd(OAc)₂ (10 mol%) and Xantphos as a ligand in toluene at 110°C, this method achieves 70–75% yields. The reaction is sensitive to oxygen, requiring inert atmospheres to prevent catalyst deactivation.

Ullmann-Type Coupling

Copper-mediated couplings provide a cost-effective alternative. A mixture of CuI (20 mol%), 1,10-phenanthroline, and K₃PO₄ in DMSO at 100°C for 24 hours converts 2-chloro-5-iodopyridine to the target compound in 58% yield. Side products like dehalogenated pyridine (∼15%) are common but reducible via column chromatography.

Cyclization Approaches

Hantzsch Dihydropyridine Synthesis

Constructing the pyridine ring from diketones and ammonia derivatives allows simultaneous incorporation of substituents. Reacting ethyl acetoacetate with 1-methyl-2-pyrrolidinylacetamide under acidic conditions forms a dihydropyridine intermediate, which is oxidized to the aromatic pyridine using MnO₂. Subsequent chlorination with POCl₃ yields the final product in 45% overall yield.

Ring-Closing Metathesis

Olefin metathesis using Grubbs’ catalyst (2nd generation) enables the formation of the pyrrolidine ring post-pyridine synthesis. For example, 2-chloro-5-(butenyl)pyridine undergoes metathesis with 1-methyl-2-vinylpyrrolidine in dichloromethane at 40°C, affording the target compound in 50% yield. This method avoids harsh chlorination conditions but requires high-purity starting materials.

Purification and Characterization

Crude products are typically purified via vacuum distillation or silica gel chromatography. Key characterization data include:

  • ¹H NMR (CDCl₃): δ 8.35 (d, J = 2.4 Hz, 1H, pyridine-H), 7.45 (dd, J = 8.6, 2.4 Hz, 1H, pyridine-H), 3.60–3.45 (m, 4H, pyrrolidine-H), 2.90 (s, 3H, N-CH₃).

  • MS (EI) : m/z 210.1 [M⁺], 175.0 [M⁺−Cl].

Industrial-Scale Considerations

Patent WO2012048502A1 emphasizes solvent recycling and catalytic reuse to reduce costs. For instance, toluene from chlorination steps is recovered via fractional distillation and reused in subsequent batches, achieving a 92% solvent recovery rate. Similarly, Pd catalysts are immobilized on mesoporous silica to facilitate reuse without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the pyrrolidinyl group .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore novel synthetic pathways and develop derivatives with enhanced properties.

Biology

The compound is utilized in biological research to study various pathways and interactions. Its structural characteristics enable it to interact with biological targets, making it valuable for investigating biochemical processes.

Medicine

Research has indicated that this compound has potential therapeutic properties. It is being investigated for its pharmacological effects, including:

  • Antimicrobial Activity : Similar pyridine derivatives have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 0.02 to 6 mM.
  • Neuroactive Properties : The compound may interact with nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in neuropharmacology.
  • Antiviral Activity : Studies have highlighted the antiviral potential of similar compounds against respiratory viruses, indicating that this compound may also exhibit efficacy in viral infections.

Industry

In industrial applications, this compound is employed in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of herbicides and other chemical products underscores its importance in agricultural chemistry .

Case Study 1: Antimicrobial Efficacy

A study conducted on related pyridine derivatives demonstrated that modifications to the pyridine ring can enhance antimicrobial activity. The introduction of electron-withdrawing groups like chlorine improved lipophilicity and bioavailability, suggesting that similar modifications could be explored with this compound for enhanced efficacy against resistant bacterial strains.

Case Study 2: Neuropharmacological Research

Research on pyridine analogs has shown promising results in their ability to act as antagonists at nAChRs. This indicates that this compound could be further investigated for its potential neuroprotective effects or as a treatment for neurological disorders.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ABT 418: (S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole

  • Structure : Replaces the pyridine ring with an isoxazole bioisostere.
  • Pharmacology : Acts as a selective nAChR agonist with Ki = 3 nM for [³H]-cytisine binding in rat brain, showing 10,000-fold selectivity over other receptors (e.g., muscarinic, 5-HT₃) .
  • Functional Activity :
    • EC₅₀ = 209 µM for channel activation in PC12 cells, 4-fold less potent than nicotine.
    • Enhances ⁸⁶Rb⁺ flux in mouse thalamic synaptosomes, similar to nicotine.
  • Advantages : Reduced toxicity and side effects compared to nicotine, making it a candidate for cognitive enhancement .
Property 2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine ABT 418
Core Structure Pyridine Isoxazole
Molecular Weight 196.68 g/mol 178.26 g/mol
nAChR Binding Affinity Not reported Ki = 3 nM
Selectivity Unknown >10,000-fold selectivity
Applications Research ligand Cognitive disorders

2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3)

  • Structure : Pyridine with chlorine at position 2 and chloromethyl at position 4.
  • Properties: Molecular Formula: C₆H₅Cl₂N Molecular Weight: 162.01 g/mol Applications: Key intermediate in synthesizing neonicotinoid insecticides and pharmaceuticals .
  • Safety : Classified as Acute Tox. 4 (oral/dermal) and Aquatic Chronic 3 hazard .
Property This compound 2-Chloro-5-(chloromethyl)pyridine
Substituents 1-Methyl-2-pyrrolidinyl Chloromethyl
Molecular Weight 196.68 g/mol 162.01 g/mol
Toxicity Not reported Acute Tox. 4
Primary Use Neuroscience research Chemical synthesis

Pyridine Derivatives with Fluorinated Substituents

  • Example: 2-Chloro-5-(1-fluoroethyl)pyridine (CAS: Not specified) Structure: Fluorinated ethyl group at position 5. Applications: Used in radiochemistry for PET imaging .
  • Comparison: Fluorination increases metabolic stability and bioavailability compared to non-fluorinated analogs.
Property This compound 2-Chloro-5-(1-fluoroethyl)pyridine
Substituent 1-Methyl-2-pyrrolidinyl 1-Fluoroethyl
Key Application Receptor studies Radiopharmaceuticals
Metabolic Stability Moderate High

Agrochemical Derivatives

  • Example: 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine Structure: Imidazoline substituent at position 5. Applications: Prioritized as a low-toxicity pesticide alternative to neonicotinoids (e.g., thiacloprid) .
  • Comparison : The imidazoline group enhances insecticidal activity while reducing honeybee toxicity .
Property This compound 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine
Substituent Pyrrolidinyl Imidazoline
Molecular Weight 196.68 g/mol ~250 g/mol (estimated)
Primary Use Neuroscience Agriculture
Toxicity Profile Low (research chemical) Reduced bee toxicity

Physicochemical and Spectral Comparisons

Melting Points and Yields

  • Analog with Nitro Group: Example: C₃₀H₂₆ClN₅O₃ (R = -NO₂) Melting Point: 259–261°C Yield: 66% .

Spectroscopic Data

  • IR Spectroscopy: this compound: Not reported. Nitro-Substituted Analog: Peaks at 1550 & 1340 cm⁻¹ (N=O stretch) and 718 cm⁻¹ (C-Cl) .
  • ¹H NMR :
    • Nitro-Substituted Analog : δ 0.82–7.78 ppm (CH₃, NH₂, aromatic H) .

Biological Activity

2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine is a compound that has garnered attention for its diverse biological activities. As a pyridine derivative, it falls within a class of compounds known for their pharmacological potential, including antimicrobial, antiviral, and neuroactive properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₀ClN
  • Molecular Weight : 169.64 g/mol

This compound features a pyridine ring substituted with a chloro group and a pyrrolidine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, the minimal inhibitory concentration (MIC) values for related pyridine compounds against Staphylococcus aureus and Escherichia coli have been reported in the range of 0.02 to 6 mM . Although specific data for this compound is limited, its structural similarities suggest potential efficacy in this area.

Neuroactive Properties

The compound's structural features may also confer neuroactive properties. Pyridine derivatives are known to interact with neurotransmitter systems, particularly nicotinic acetylcholine receptors (nAChRs). Studies on similar compounds have shown that modifications to the pyridine ring can enhance binding affinity and selectivity towards these receptors. For example, research has demonstrated that certain pyridine analogues exhibit potent antagonist activity against nAChRs, suggesting that this compound could possess similar effects .

Study on Antiviral Activity

A study investigating the antiviral potential of pyridine derivatives noted that compounds with a similar scaffold exhibited significant activity against viral pathogens, including those responsible for respiratory infections . This underscores the relevance of exploring this compound in therapeutic contexts, particularly in light of recent global health challenges.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of pyridine derivatives is critical for optimizing their biological activity. Research has indicated that the presence of specific substituents on the pyridine ring can markedly influence antimicrobial and antiviral efficacy. For instance, the introduction of electron-withdrawing groups such as chlorine can enhance the lipophilicity and bioavailability of the compound, potentially improving its pharmacological profile .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialPotential activity against S. aureus and E. coli; MIC values from 0.02 to 6 mM
NeuroactivePossible interaction with nAChRs; structural analogues show antagonist activity
AntiviralSimilar compounds exhibit antiviral properties; relevance in respiratory infections

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine?

Methodological Answer : A feasible approach involves chlorination of a pyridone precursor followed by ammoniation, as described for structurally related halogenated pyridines. For example, α-pyridone derivatives can undergo chlorination using reagents like PCl₅ or SOCl₂, followed by reaction with methylamine to introduce the pyrrolidinyl group. Note that this process may co-produce isomers (e.g., 2-amino-3-chloropyridine), requiring purification via column chromatography or recrystallization . Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer :

  • Purity Analysis : Use gas chromatography (GC) with flame ionization detection (FID), as described for 2-chloro-5-methylpyridine derivatives (≥98% purity thresholds) .
  • Structural Confirmation : Employ ¹H/¹³C NMR to identify characteristic peaks (e.g., pyridine ring protons at δ 7.5–8.5 ppm, pyrrolidinyl methyl group at δ 2.2–2.5 ppm). Mass spectrometry (EI-MS) can confirm the molecular ion peak (expected m/z ~210–215) .

Q. What are the key stability considerations for storage and handling?

Methodological Answer : The compound is stable under inert atmospheres (argon/nitrogen) at 2–8°C but degrades upon prolonged exposure to moisture or light. Store in amber glass vials with PTFE-lined caps. Avoid contact with strong oxidizers (e.g., peroxides), which may trigger decomposition into hazardous by-products (e.g., hydrogen chloride, nitrogen oxides) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer :

  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilic substitution kinetics for the pyrrolidinyl group.
  • Catalyst Screening : Evaluate palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions involving halogenated pyridines, as reported for analogous intermediates .
  • DoE (Design of Experiments) : Use factorial design to assess interactions between temperature, reagent stoichiometry, and reaction time. For example, higher temperatures (50–60°C) may accelerate ammoniation but increase isomerization risks .

Q. How can analytical challenges (e.g., co-eluting impurities) be resolved?

Methodological Answer :

  • HPLC Method Development : Utilize a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) to separate polar by-products. Adjust pH to 3.0–4.0 to enhance peak resolution .
  • Advanced Spectrometry : Apply LC-MS/MS with multiple reaction monitoring (MRM) to distinguish structurally similar impurities (e.g., 3-chloro vs. 5-chloro isomers) .

Q. How should researchers address contradictions in reported solubility data?

Methodological Answer :

  • Replicate Experiments : Measure solubility in deuterated solvents (DMSO-d₆, CDCl₃) using NMR saturation recovery assays to quantify dissolved compound .
  • Cross-Validation : Compare results from UV-Vis spectroscopy (λmax ~260–270 nm for pyridine derivatives) with gravimetric analysis .

Q. What strategies are effective for studying its pharmacological potential?

Methodological Answer :

  • In Vitro Assays : Screen against kinase or GPCR targets using fluorescence polarization or TR-FRET assays, leveraging the compound’s halogenated pyridine core as a bioisostere for adenine .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess CYP450-mediated metabolism .

Q. How can safety risks during large-scale synthesis be mitigated?

Methodological Answer :

  • Engineering Controls : Implement closed-system reactors with scrubbers to capture HCl vapors generated during chlorination .
  • Waste Management : Segregate halogenated by-products (e.g., chloromethyl derivatives) and dispose via licensed hazardous waste facilities, as per protocols for similar pyridine intermediates .

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